

Application Notes and Protocols for ART0380 Administration in Mouse Models

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Compound of Interest		
Compound Name:	ART0380	
Cat. No.:	B15620159	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective orally administered small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in stabilizing replication forks and initiating DNA repair.[1][2] By inhibiting ATR, ART0380 prevents cancer cells from repairing damaged DNA, leading to selective cell death, particularly in tumors with existing DDR defects, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene.[3] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of ART0380, both as a monotherapy and in combination with DNA-damaging agents like irinotecan.[4][5]

These application notes provide a detailed overview of the available preclinical data and protocols for the administration of **ART0380** in mouse models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this ATR inhibitor.

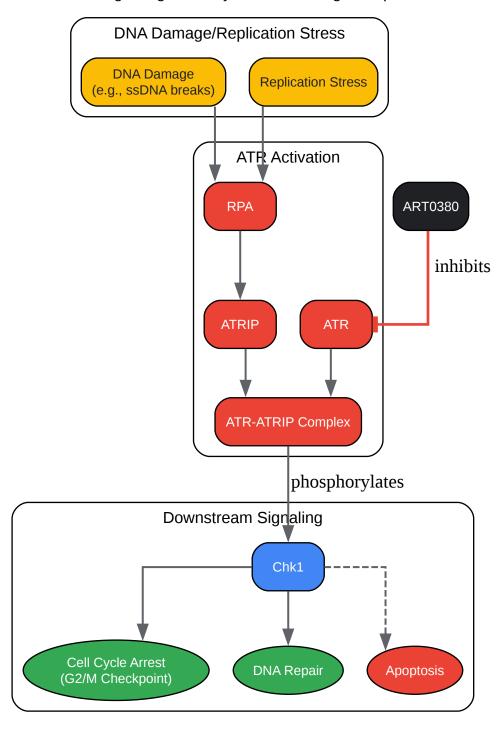
Mechanism of Action: The ATR Signaling Pathway

ART0380 functions by inhibiting the ATR kinase, a pivotal component of the DNA damage response pathway. Under conditions of replication stress or DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest



and promote DNA repair. By blocking ATR activity, **ART0380** disrupts this signaling cascade, leading to the accumulation of DNA damage and ultimately, cell death in cancer cells that are heavily reliant on this pathway for survival.[1][2]

ATR Signaling Pathway in DNA Damage Response



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ATR Signaling Pathway Inhibition by ART0380

Quantitative Data Summary

The following tables summarize the publicly available quantitative data from preclinical studies of **ART0380** in mouse models. It is important to note that detailed quantitative data from these studies is limited in the public domain. The data presented here is representative and compiled from qualitative descriptions in conference abstracts.

Table 1: Monotherapy Efficacy of ART0380 in ATM-deficient Xenograft Models

Cell Line	Tumor Type	Mouse Strain	ART0380 Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI) (%)	Referenc e
Granta-519	Mantle Cell Lymphoma	Nude	30 or 50	Not Specified	Strong Inhibition	[6]
PDX Model (ATM p.E473*)	Not Specified	Not Specified	100	Not Specified	Tumor Regression	[6]

Table 2: Combination Therapy Efficacy of ART0380 with Irinotecan in Xenograft Models

Model Type	Tumor Type	Mouse Strain	ART038 0 Dose (mg/kg)	Irinotec an Dose (mg/kg)	Dosing Schedul e	Outcom e	Referen ce
CDX & PDX	ATM- negative tumors	Not Specified	Not Specified	Low Dose	Not Specified	Robust TGI & Regressi ons	[4]

Experimental Protocols



Protocol 1: Preparation and Administration of ART0380 for Oral Gavage

Note: The specific vehicle used for the oral formulation of **ART0380** in preclinical studies has not been publicly disclosed. The following protocol describes a general method for preparing a formulation suitable for oral gavage in mice, using a common vehicle. Researchers should perform their own formulation development and stability testing.

Materials:

- ART0380 powder
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator
- Animal feeding needles (gavage needles), 20-22 gauge
- 1 mL syringes

Procedure:

- Vehicle Preparation:
 - Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.
 - Allow the vehicle to cool to room temperature before use.
- ART0380 Formulation:
 - Calculate the required amount of ART0380 and vehicle based on the desired final concentration and the number of animals to be dosed.



- Weigh the ART0380 powder and place it in a sterile microcentrifuge tube.
- Add a small amount of the vehicle to the powder to create a paste.
- Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
- If necessary, sonicate the suspension for a short period to aid in dispersion.
- Prepare the formulation fresh daily.
- Oral Administration:
 - Gently restrain the mouse.
 - Administer the ART0380 formulation orally using a gavage needle attached to a 1 mL syringe.
 - The typical administration volume for a mouse is 100-200 μL.
 - Monitor the animal for any signs of distress after administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

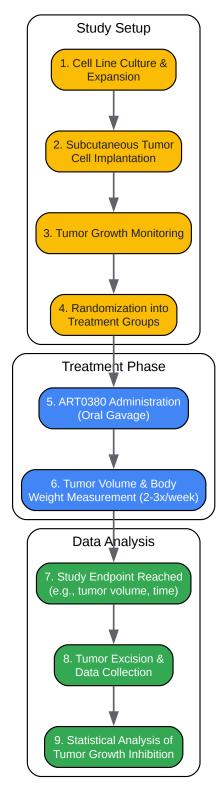
Animal Models:

- Immunocompromised mice (e.g., Nude, SCID, or NSG) are typically used for xenograft studies.
- Cell lines with known ATM deficiency or other DDR defects are often selected to evaluate the synthetic lethal interaction with ART0380.

Experimental Workflow:



Experimental Workflow for ART0380 In Vivo Efficacy Study



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Workflow for an In Vivo Efficacy Study



Procedure:

- Tumor Implantation:
 - Harvest cancer cells during their logarithmic growth phase.
 - Inject the cells (typically 1-10 million cells in 100-200 μL of a suitable medium like PBS or Matrigel) subcutaneously into the flank of the mice.
- Tumor Growth Monitoring and Randomization:
 - Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
 - Measure tumor dimensions with calipers and calculate the tumor volume (Volume = (Length x Width²)/2).
 - Randomize the animals into treatment groups with comparable average tumor volumes.
- Treatment Administration:
 - Administer ART0380 (and/or combination agents) and vehicle control according to the predetermined dosing schedule (e.g., daily, or an intermittent schedule as suggested by clinical trial designs).
- Monitoring and Endpoints:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor the animals for any signs of toxicity.
 - The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

Logical Relationships in Study Design

A well-designed in vivo study to evaluate the combination of **ART0380** and irinotecan should include the following groups to properly assess the contribution of each agent and their synergistic effect.



Treatment Groups Vehicle Control ART0380 Monotherapy Irinotecan Monotherapy ART0380 + Irinotecan Key Comparisons Efficacy of ART0380 Irinotecan Synergy/ Additive Effect

Logical Relationships in a Combination Study

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Study Design for Combination Therapy Evaluation

Disclaimer

The information provided in these application notes is based on publicly available data, which is primarily in the form of conference abstracts and press releases. Detailed, peer-reviewed publications with complete experimental protocols and quantitative data for **ART0380** in mouse models are not yet available. Therefore, the specific dosing regimens, formulations, and quantitative outcomes should be considered as representative examples. Researchers are strongly encouraged to perform their own dose-finding and toxicity studies for **ART0380** in their specific mouse models.

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